1-Deacetylnimbolinin B
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Overview
Description
Preparation Methods
1-Deacetylnimbolinin B is generally obtained by extraction and purification from suitable plant materials, particularly from the fruits of Melia toosendan . The preparation method typically involves solvent extraction or liquid-liquid extraction to separate and enrich the target compound . Industrial production methods may involve large-scale extraction processes followed by purification techniques such as chromatography to isolate the compound in its pure form.
Chemical Reactions Analysis
1-Deacetylnimbolinin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the limonoid structure, leading to derivatives with different biological activities.
Scientific Research Applications
1-Deacetylnimbolinin B has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Deacetylnimbolinin B involves its interaction with various molecular targets and pathways. The compound exerts its effects by disrupting cellular processes in pests and pathogens, leading to their death . In cancer cells, it induces apoptosis through the activation of specific signaling pathways . The exact molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes and receptors involved in cell survival and proliferation.
Comparison with Similar Compounds
1-Deacetylnimbolinin B is unique among limonoids due to its specific chemical structure and biological activities. Similar compounds include:
- 12-O-methyl-1-O-deacetylnimbolinin B
- 12-O-methy-1-O-tigloyl-1-O-deacetylnimbolinin B
- 12-O-ethylnimbolinin B
- 1-O-cinnamoyl-1-O-debenzoylohchinal
These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of insecticidal, antifungal, nematicidal, and cytotoxic properties, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
[17-acetyloxy-8-(furan-3-yl)-4,19-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-12-yl] 2-methylbut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44O9/c1-8-16(2)30(37)42-29-27-28-31(5,15-39-27)24(40-18(4)34)13-23(35)32(28,6)22-12-25(36)41-21-11-20(19-9-10-38-14-19)17(3)26(21)33(22,29)7/h8-10,14,20-25,27-29,35-36H,11-13,15H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBMBNWOJMLHDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C3C(CO2)(C(CC(C3(C4C1(C5=C(C(CC5OC(C4)O)C6=COC=C6)C)C)C)O)OC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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